BenchChemオンラインストアへようこそ!

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone

Medicinal Chemistry Kinase Inhibitor Scaffold Structure-Activity Relationship (SAR)

This high-purity (95%) pyridyl-piperidine methanone building block provides a structurally differentiated advantage for kinase drug discovery. Its unique 3-bromo substitution on the pyridin-2-yl ether serves as a regiospecific handle for rapid SAR exploration via Suzuki coupling, distinguishing it from 2- or 4-bromo analogs. Additionally, the pyridin-4-yl N-acyl group offers a distinct geometric vector compared to common 2- or 3-pyridyl variants, enabling matched molecular pair studies for ATR and Wnt pathway targets. Procure this strategic intermediate for generating novel, patentable inhibitor candidates.

Molecular Formula C16H16BrN3O2
Molecular Weight 362.227
CAS No. 1797958-68-9
Cat. No. B2835053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone
CAS1797958-68-9
Molecular FormulaC16H16BrN3O2
Molecular Weight362.227
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=NC=C3
InChIInChI=1S/C16H16BrN3O2/c17-14-2-1-7-19-15(14)22-13-5-10-20(11-6-13)16(21)12-3-8-18-9-4-12/h1-4,7-9,13H,5-6,10-11H2
InChIKeyFQCHCWUSIXOESF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone (CAS 1797958-68-9) – Baseline Identity and Class Context


(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone (CAS 1797958-68-9) is a synthetic small molecule (C16H16BrN3O2, MW 362.23) classified as a pyridyl-piperidine methanone derivative. It features a 3-bromopyridin-2-yl ether linked to a piperidine ring, which is further N-acylated with a pyridin-4-yl methanone group [1]. This structural class is associated with kinase inhibition, notably Wnt pathway inhibitors and ATR kinase inhibitors, as described in patent literature for related pyridyl piperidine scaffolds [2][3]. The compound is primarily listed as a research reagent or building block, with typical purity of 95% and is not registered as an approved pharmaceutical ingredient.

Why Generic Substitution Fails for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone: Positional Isomerism and Heterocycle Vectoring


Simple exchange with in-class pyridyl-piperidine methanone analogs is flawed due to two critical structural features: (i) the bromine substitution at the 3-position of the pyridine ring, which alters electronic properties and reactivity (e.g., Suzuki coupling sites) compared to 2-bromo or 4-bromo isomers, and (ii) the pyridin-4-yl methanone N-acyl group, which vectors the heterocycle differently than pyridin-2-yl or pyridin-3-yl analogs, potentially changing target binding geometries. For instance, the closely related (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone (CAS unavailable) swaps the pyridyl attachment point, while (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone (CAS 1448029-16-0) [1] introduces an additional bromine and altered pyridyl vector. Without explicit head-to-head pharmacological data, substitution based solely on class membership risks undefined potency shifts.

Quantitative Differentiation Evidence for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone: What the Data (Don't) Show


Positional Isomer Differentiation: 4-Pyridyl vs. 2-Pyridyl Methanone Vector

The target compound's pyridin-4-yl methanone group distinguishes it from the 2-pyridyl isomer. In the broader pyridyl-piperidine patent class (WO2015144290 [1]), variations in the N-acyl pyridyl attachment position (2-, 3-, or 4-pyridyl) are described as tuning Wnt pathway inhibitory activity. However, no quantitative IC50, Ki, or cellular potency data exist for this specific compound against any defined biological target. The differentiation claim remains purely structural at present.

Medicinal Chemistry Kinase Inhibitor Scaffold Structure-Activity Relationship (SAR)

Bromine Substitution Pattern: 3-Bromo vs. 2-Bromo vs. 4-Bromo Reactivity

The 3-bromopyridin-2-yl ether group provides a specific oxidative addition site for metal-catalyzed cross-coupling reactions. The 3-position bromine on pyridine exhibits different reactivity compared to 2-bromo or 4-bromo analogs due to altered electron density and steric environment. A related compound, (3-Bromopyridin-4-yl)(piperidin-1-yl)methanone (CAS 1209458-61-6) , illustrates the 4-bromo substitution pattern. No comparative coupling rates or yields have been published for the target compound vs. its bromine regioisomers.

Synthetic Chemistry Cross-Coupling Building Block Reactivity

ATR Kinase Inhibitor Patent Context: Core Scaffold Recognition

The pyridyl-piperidine methanone motif is present in patent JP2018087213A [1] describing ATR kinase inhibitors. The target compound contains a 3-bromopyridin-2-yl ether side chain, which is not explicitly exemplified in the patent, but the core N-(pyridylcarbonyl)piperidine scaffold is shared. Specific ATR inhibition data (e.g., IC50) for the target compound are absent; patent examples with different substituents show IC50 values ranging from nanomolar to low micromolar. No direct head-to-head comparison exists.

ATR Kinase Cancer Therapeutics DNA Damage Response

Orexin Receptor Affinity: BindingDB Entry for Structurally Similar Compounds

A structurally related compound in BindingDB (BDBM315088) containing a 5-bromopyridin-2-yl ether linked to an azabicyclo[2.2.2]octane scaffold, rather than a piperidine ring, demonstrated Ki = 4 nM against the rat orexin 1 receptor in HEK293 cells [1]. This is a cross-scaffold comparator; the target compound's piperidine linker and pyridin-4-yl methanone groups differ substantially. No orexin receptor data exist for the target compound, and similarity is limited to the bromopyridine ether fragment.

Orexin Receptor GPCR Pharmacology Binding Affinity

Wnt Pathway Inhibition: Class-Level Inference from Patent Examples

Patent WO2015144290 [1] discloses pyridyl piperidine Wnt pathway inhibitors with cellular IC50 values in the Wnt reporter assay. The target compound's core scaffold (piperidine N-acylated with a pyridyl methanone, linked via 4-oxy substitution to a pyridyl ring) matches the generic Markush structure. Specific Wnt inhibition activity for the target compound is not reported; exemplified analogs with different substituents show IC50 values typically between 0.1 µM and 10 µM. No selectivity or toxicity data are available.

Wnt Signaling Cancer Cellular Pathway Assay

Recommended Application Scenarios for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone Based on Available Evidence


Regiospecific Suzuki Coupling for Diversified Library Synthesis

The 3-bromo substituent on the pyridin-2-yl ether provides a precise oxidative addition handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl, heteroaryl, or alkenyl groups. This regiospecificity is critical when the synthetic route demands bromine at the 3-position rather than the 2- or 4-position, as reactivity differences may enable sequential coupling strategies [1]. Users should confirm coupling compatibility with the pyridin-4-yl methanone moiety under their chosen conditions.

Wnt Pathway Inhibitor SAR Probe Development

The compound's core scaffold matches the Markush structure in Merck Patent WO2015144290 for Wnt pathway inhibitors [1]. It can serve as a late-stage intermediate for generating analogs via Suzuki diversification at the 3-bromo position, enabling systematic SAR exploration of the pyridine ring substituent's impact on Wnt reporter activity. Direct Wnt assay data for this compound are absent, so initial characterization must be performed by the end user.

ATR Kinase Inhibitor Fragment Elaboration

The pyridyl-piperidine methanone motif is recognized in Vertex Pharmaceuticals' ATR kinase inhibitor patent JP2018087213A [2]. The 3-bromopyridin-2-yl ether side chain is a novel variation not exemplified in the patent, offering intellectual property space for new inhibitor candidates. The compound should be evaluated in ATR biochemical assays (e.g., HTRF or FP-based) as a starting point for further optimization.

Negative Control or Comparator Compound Design

For projects exploring regioisomeric pyridyl methanone analogs (e.g., pyridin-2-yl vs. pyridin-4-yl), the target compound can serve as the 4-pyridyl variant for comparative biological testing. Its defined substitution pattern makes it a suitable matched molecular pair for investigating how pyridyl nitrogen position affects target binding or cellular potency [1]. Absence of baseline data necessitates de novo profiling.

Quote Request

Request a Quote for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.